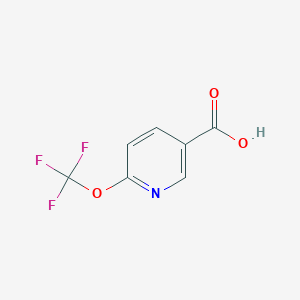
6-(Trifluoromethoxy)nicotinic acid
概要
説明
6-(Trifluoromethoxy)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where a trifluoromethoxy group is attached to the sixth position of the pyridine ring.
科学的研究の応用
6-(Trifluoromethoxy)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Safety and Hazards
The safety information for 6-(Trifluoromethoxy)nicotinic acid indicates that it causes serious eye irritation (H319) and is harmful to aquatic life (H402) . Precautionary statements include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
The primary target of 6-(Trifluoromethoxy)nicotinic acid is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is the predominant mammalian cold-temperature thermosensor and is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system . This includes nerve circuitry implicated in migraine pathogenesis: the trigeminal and pterygopalatine ganglia .
Mode of Action
This compound acts as an antagonist of the TRPM8 channel . As an antagonist, it binds to the TRPM8 receptor and inhibits its function, which can lead to a reduction in the perception of cold temperatures and potentially alleviate symptoms of conditions like migraines .
Biochemical Pathways
It is known that trpm8 is involved in the sensation of cold temperatures and pain perception . Therefore, by inhibiting TRPM8, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Medicinal chemistry efforts have focused on improving the drug-like properties of initial leads, particularly the removal of cyp3a4-induction liability and improvement of pharmacokinetic properties .
Result of Action
It is known that the compound has been evaluated in human clinical trials as a potent and highly selective antagonist of trpm8 . This suggests that it may have potential therapeutic effects in conditions related to this receptor, such as migraines .
生化学分析
Biochemical Properties
6-(Trifluoromethoxy)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions. The compound can influence the activity of enzymes involved in NAD+ metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can modulate cellular processes like DNA repair, gene expression, and metabolic regulation .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD±dependent enzymes. The compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the balance of NAD+ and NADH, which are essential for energy production and redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAD+ and related enzymes. The compound can bind to the active sites of sirtuins and PARPs, leading to changes in their enzymatic activity. This binding can result in the inhibition or activation of these enzymes, thereby influencing various cellular processes. For example, the activation of sirtuins can enhance mitochondrial function and promote cellular longevity, while the inhibition of PARPs can reduce DNA repair activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and promote beneficial effects on cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for NAD+ biosynthesis. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, such as organic anion transporters (OATs), which facilitate its uptake and distribution. Additionally, binding proteins within the cytoplasm can influence its localization and accumulation, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations can enhance its interactions with NAD±dependent enzymes and other biomolecules, thereby modulating its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 6-(Trifluoromethoxy)nicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .
化学反応の分析
Types of Reactions
6-(Trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce alcohols or aldehydes .
類似化合物との比較
Similar Compounds
- 6-(Trifluoromethyl)nicotinic acid
- 6-(Trifluoromethoxy)pyridine-3-carboxylic acid
- 2-(Trifluoromethoxy)pyridine-5-carboxylic acid
Uniqueness
6-(Trifluoromethoxy)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYMJNIRFKFWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678826 | |
| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940895-85-2 | |
| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


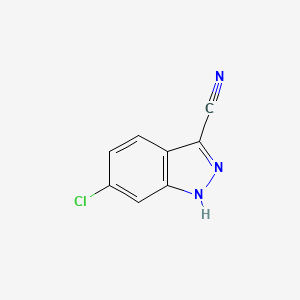

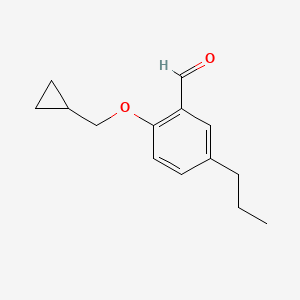
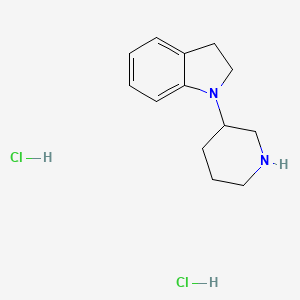
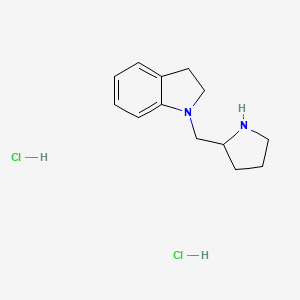
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

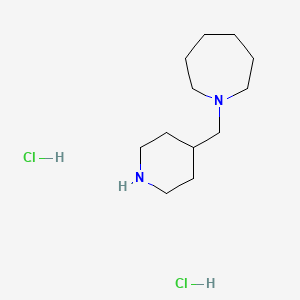
![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)
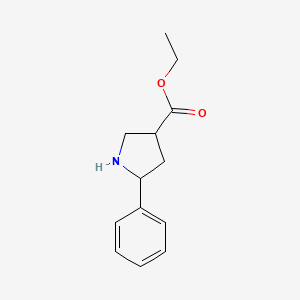
![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
